Fmoc-D-Phe(2-phenyl)-OH Fmoc-D-Phe(2-phenyl)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC13748881
InChI: InChI=1S/C30H25NO4/c32-29(33)28(18-20-9-8-12-22(17-20)21-10-2-1-3-11-21)31-30(34)35-19-27-25-15-6-4-13-23(25)24-14-5-7-16-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m1/s1
SMILES: C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C30H25NO4
Molecular Weight: 463.5 g/mol

Fmoc-D-Phe(2-phenyl)-OH

CAS No.:

Cat. No.: VC13748881

Molecular Formula: C30H25NO4

Molecular Weight: 463.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-Phe(2-phenyl)-OH -

Specification

Molecular Formula C30H25NO4
Molecular Weight 463.5 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-phenylphenyl)propanoic acid
Standard InChI InChI=1S/C30H25NO4/c32-29(33)28(18-20-9-8-12-22(17-20)21-10-2-1-3-11-21)31-30(34)35-19-27-25-15-6-4-13-23(25)24-14-5-7-16-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m1/s1
Standard InChI Key YOUSZFJTJZGJIK-MUUNZHRXSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
SMILES C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Identity and Structural Features

Fmoc-D-Phe(2-F)-OH is characterized by the following properties:

Molecular Formula and Weight

  • Formula: C24H20FNO4\text{C}_{24}\text{H}_{20}\text{FNO}_{4}

  • Molecular Weight: 405.42 g/mol .

Stereochemical Configuration

  • The D-configuration at the α-carbon ensures compatibility with reverse-turn structures in peptides, influencing conformational stability .

  • The 2-fluoro substitution on the phenyl ring enhances electronic interactions, such as π-stacking, critical for self-assembly and hydrogel formation .

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.78–7.14 (13H, m, aromatic protons), 5.18 (1H, d, J = 8.2 Hz, Fmoc CH), 3.20–3.14 (2H, m, CH₂) .

  • FTIR: Peaks at 1705 cm⁻¹ (C=O stretch) and 1536 cm⁻¹ (amide II) confirm the Fmoc and peptide backbone structures .

Synthesis and Purification

Synthetic Route

Fmoc-D-Phe(2-F)-OH is synthesized via a two-step process:

  • Fmoc Protection:

    • L-Phenylalanine is reacted with Fmoc-Cl in a dioxane/water mixture under basic conditions (Na₂CO₃) at 0–20°C for 22 hours .

    • Reaction Equation:

      L-Phe+Fmoc-ClNa2CO3,Dioxane/H2OFmoc-L-Phe-OH+HCl\text{L-Phe} + \text{Fmoc-Cl} \xrightarrow{\text{Na}_2\text{CO}_3, \text{Dioxane/H}_2\text{O}} \text{Fmoc-L-Phe-OH} + \text{HCl}
    • The D-enantiomer is obtained via chiral resolution or asymmetric synthesis .

  • Fluorination:

    • Electrophilic aromatic substitution introduces fluorine at the 2-position using Selectfluor® or similar reagents .

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • DMSO: 100 mg/mL (246.66 mM) .

    • Aqueous buffers (pH 7.4): Forms hydrogels at concentrations ≥6 mg/mL .

  • Storage: Stable at -20°C for 1 month or -80°C for 6 months .

Self-Assembly and Hydrogel Formation

  • Mechanism: The fluorine atom promotes hydrophobic and π-π interactions, enabling nanofiber formation (diameter: 10–50 nm) .

  • Applications:

    • Drug delivery systems (e.g., sustained release of Congo Red) .

    • 3D cell culture scaffolds due to biocompatibility .

Applications in Peptide Synthesis

Role in SPPS

  • Fmoc Deprotection: Removed under mild basic conditions (20% piperidine/DMF), preserving acid-sensitive side chains .

  • Coupling Efficiency: Activators like HBTU/HOBt achieve >95% coupling yields in automated synthesizers .

Pharmacological Modifications

  • Bioavailability: Fluorination reduces metabolic degradation, enhancing peptide half-life .

  • Case Study: Fmoc-D-Phe(2-CF₃)-OH (a related analog) improves binding affinity to opioid receptors by 15-fold compared to non-fluorinated analogs .

Comparative Analysis of Fluorinated Analogs

PropertyFmoc-D-Phe(2-F)-OHFmoc-D-Phe(2-CF₃)-OHFmoc-D-Phe-OH
Molecular Weight405.42455.40387.43
Solubility (DMSO)246.66 mM180.50 mM300.20 mM
Hydrogel StrengthModerateHighLow
Metabolic Stability+++++++++

Table 1: Key properties of fluorinated Fmoc-D-Phe derivatives .

Challenges and Future Directions

  • Stereochemical Purity: Scalable asymmetric synthesis remains costly, necessitating improved catalytic methods .

  • Toxicity: Fluorinated peptides require rigorous in vivo safety profiling due to potential bioaccumulation .

  • Emerging Applications: Integration into photodynamic therapy (PDT) agents and conductive biomaterials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator